Methyl styrylphenyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl styrylphenyl ketone” is a type of ketone, a class of organic compounds that contain a carbonyl group (a carbon-oxygen double bond). The carbonyl group in a ketone is attached to two carbon groups . The common names of ketones consist of the names of the groups attached to the carbonyl group, followed by the word ketone .

Synthesis Analysis

The synthesis of ketones has been a subject of interest in the field of organic chemistry. One method involves the use of carboxylic acids and organohalides. This method, known as the photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling, allows for the concise synthesis of highly functionalized ketones directly .

Molecular Structure Analysis

Ketones, including “this compound”, have a carbonyl group (a carbon-oxygen double bond) as their functional group. The carbonyl carbon atom is attached to two carbon groups . The oxygen atom in the carbonyl group is more electronegative than the carbon atom, making the carbon-oxygen double bond highly polar .

Chemical Reactions Analysis

Aldehydes and ketones undergo a variety of reactions, many of which are nucleophilic addition reactions. These reactions can lead to the formation of alcohols, alkenes, diols, cyanohydrins, and imines, among others . Aldehydes can be readily oxidized to carboxylic acids, whereas ketones resist oxidation .

Physical And Chemical Properties Analysis

Ketones have several physical and chemical properties. They have a strong absorption at 1660–1770 cm−1 in the infrared spectrum, indicating the presence of a carbonyl group . The precise wavenumber of the infrared absorption can provide specific information about the environment of the carbonyl group in a compound .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions in the study of ketones, including “Methyl styrylphenyl ketone”, involve their potential applications in various industries. For instance, methyl ketones are a group of highly reduced platform chemicals with applications in the fragrance, flavor, and pharmacological industries . There is interest in the development of microbial platforms for the industrial production of methyl ketones . Another future direction is the development of bio-based replacements for traditional hydrocarbon solvents .

Propiedades

IUPAC Name |

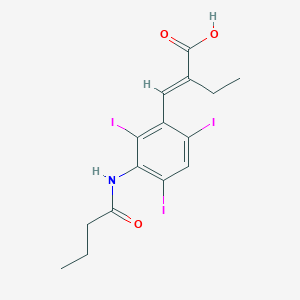

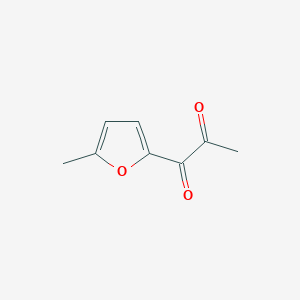

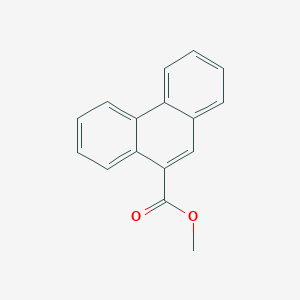

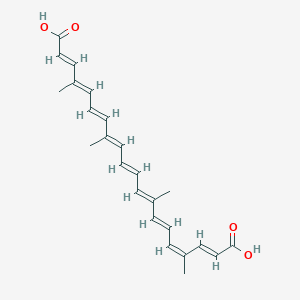

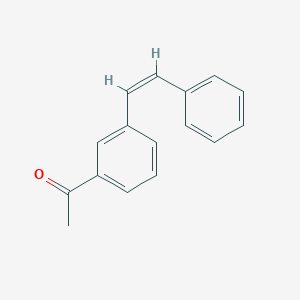

1-[3-[(Z)-2-phenylethenyl]phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13(17)16-9-5-8-15(12-16)11-10-14-6-3-2-4-7-14/h2-12H,1H3/b11-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUWQZDEKYVXSI-KHPPLWFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=CC(=C1)/C=C\C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1322-90-3 |

Source

|

| Record name | Acetophenone, ar-styryl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.